molecular formula C17H18N6O4S2 B12134491 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)a cetamide

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)a cetamide

Cat. No.: B12134491
M. Wt: 434.5 g/mol
InChI Key: VSIOWSCGUBWALP-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Thioether Formation: The triazole ring is then reacted with a thiol to form the thioether linkage.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the nitro groups if present in the structure.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride, while nucleophilic substitution can be carried out under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting microbial infections or cancer.

    Biological Research: The compound can be used to study the biological pathways involving triazole and sulfamoyl groups.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific target. For example, if it acts as an antimicrobial agent, it might inhibit key enzymes in the microbial metabolic pathways. The triazole ring is known to interact with various biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide
  • 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide

Uniqueness

The unique combination of the methoxyphenyl group and the sulfamoylphenyl group in 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)acetamide may confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in drug development and other applications.

Properties

Molecular Formula

C17H18N6O4S2

Molecular Weight

434.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C17H18N6O4S2/c1-27-13-4-2-3-11(9-13)16-21-22-17(23(16)18)28-10-15(24)20-12-5-7-14(8-6-12)29(19,25)26/h2-9H,10,18H2,1H3,(H,20,24)(H2,19,25,26)

InChI Key

VSIOWSCGUBWALP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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